molecular formula C8H9N3O2 B11910192 2-(Aziridin-1-yl)-5-nitroaniline CAS No. 57944-31-7

2-(Aziridin-1-yl)-5-nitroaniline

Cat. No.: B11910192
CAS No.: 57944-31-7
M. Wt: 179.18 g/mol
InChI Key: BEPPRPZDXXFXEM-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-5-nitroaniline is an organic compound that features both an aziridine ring and a nitroaniline group. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The presence of the nitro group on the aniline ring further enhances the reactivity of this compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-5-nitroaniline typically involves the formation of the aziridine ring followed by the introduction of the nitroaniline group. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions. For example, the reaction of an appropriate haloamine with a base can lead to the formation of the aziridine ring .

Another method involves the addition of nitrene to alkenes. Nitrenes can be generated in situ from organic azides or other precursors and can react with alkenes to form aziridines .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of amino alcohols. For instance, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, resulting in the formation of aziridine . This method can be adapted to produce this compound by incorporating the appropriate nitroaniline precursor.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-5-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aziridin-1-yl)-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-5-nitroaniline involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The nitro group can also undergo reduction to form reactive species that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-1-yl)-5-nitroaniline is unique due to the combination of the aziridine ring and the nitroaniline group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57944-31-7

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(aziridin-1-yl)-5-nitroaniline

InChI

InChI=1S/C8H9N3O2/c9-7-5-6(11(12)13)1-2-8(7)10-3-4-10/h1-2,5H,3-4,9H2

InChI Key

BEPPRPZDXXFXEM-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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